2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one

説明

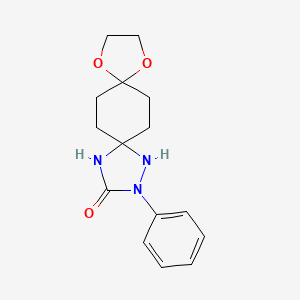

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro[4.2.4.2]tetradecan-3-one is a structurally complex spirocyclic compound characterized by a fused tetracyclic framework containing two oxygen atoms (dioxa), three nitrogen atoms (triaza), and a phenyl substituent at the 2-position. Its spiro architecture, defined by the [4.2.4.2] ring system, confers unique stereoelectronic properties, making it of interest in pharmaceutical and materials chemistry.

特性

IUPAC Name |

3-phenyl-9,12-dioxa-1,3,4-triazadispiro[4.2.48.25]tetradecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-13-16-14(17-18(13)12-4-2-1-3-5-12)6-8-15(9-7-14)20-10-11-21-15/h1-5,17H,6-11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXRVKDABMQIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC13NC(=O)N(N3)C4=CC=CC=C4)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diisocyanate under controlled conditions to form the spirocyclic intermediate.

Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of phenyl halides and a strong base to facilitate the substitution.

Formation of the Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction. This can be achieved by reacting the intermediate with an azide under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Oxidation: 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with potentially unique properties and applications.

科学的研究の応用

Chemistry

In chemistry, 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving abnormal cell growth and proliferation.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

作用機序

The mechanism of action of 2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction and metabolism.

類似化合物との比較

Key Observations:

Substituent Effects: The 4-chlorophenyl analog (C₁₅H₁₈ClN₃O₃, ) introduces electronegative chlorine, likely enhancing intermolecular interactions (e.g., dipole-dipole) compared to the phenyl variant. This may improve crystallinity or alter solubility in polar solvents. The bis(4-chlorophenyl) derivative (C₂₀H₂₀Cl₂N₆O₂, ) doubles halogen content and adds two additional nitrogen atoms, significantly increasing molecular weight (447.32 vs. ~323.78).

Heteroatom Configuration :

- The 3-azadispiro analog () lacks the phenyl group and two nitrogen atoms, reducing molecular complexity and weight (211.26). This simplification may limit applications in drug design but could improve synthetic accessibility.

Spiro Framework Utility :

- The patented dioxa-diazadispiro compounds () highlight the versatility of the core structure for functionalization, though specific data on substituent effects is absent. The spiro system’s rigidity is advantageous in developing conformationally constrained bioactive molecules.

Functional and Application Differences

- Pharmaceutical Intermediates: The bis(4-chlorophenyl) derivative () is explicitly noted as a high-purity API intermediate, suggesting its role in drug synthesis. Its hexaaza system may target enzymes or receptors requiring multiple hydrogen-bonding interactions.

- Material Science : The 4-chlorophenyl analog () could serve as a precursor for corrosion inhibitors or coatings, leveraging halogenated aryl groups’ stability under oxidative conditions.

- Synthetic Accessibility : The simpler 3-azadispiro compound () may act as a scaffold for rapid derivatization, though its lack of aromatic substituents limits utility in aromatic interaction-dependent applications.

Research Findings and Implications

- Chlorine Substitution : Chlorinated analogs () exhibit higher molecular weights and enhanced electronic profiles compared to the phenyl parent compound, favoring applications requiring robust molecular interactions.

- Structural Rigidity : The spiro framework’s inherent rigidity (evident across all analogs) is advantageous in reducing conformational entropy, improving target selectivity in drug design.

生物活性

2-Phenyl-9,12-dioxa-1,2,4-triazadispiro(4.2.4.2)tetradecan-3-one is a synthetic compound that has garnered interest for its potential biological activities, including anticancer and antidiabetic properties. This article reviews the synthesis, biological assessment, and underlying mechanisms of action of this compound based on various research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of key intermediates through cycloaddition and condensation reactions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound against various cancer cell lines.

- In Vitro Studies : The compound was evaluated for cytotoxicity using assays such as MTT and colony formation assays on glioblastoma cell lines (LN229). Results indicated significant apoptosis induction at micromolar concentrations, with DNA damage observed in treated cells .

- Mechanism of Action : Molecular docking studies revealed that this compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, suggesting a mechanism involving inhibition of tumor growth through modulation of these pathways .

Antidiabetic Activity

The compound also shows promise in the management of diabetes.

- In Vivo Studies : In a Drosophila melanogaster model of diabetes, administration of the compound resulted in lower glucose levels compared to controls. This suggests its potential as an antidiabetic agent .

Table 1: Biological Activity Summary

| Activity Type | Model Used | Concentration | Observed Effect |

|---|---|---|---|

| Anticancer | LN229 Cell Line | µM range | Induction of apoptosis |

| Antidiabetic | Drosophila Model | N/A | Significant glucose reduction |

Table 2: Molecular Docking Results

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Standard Drug (e.g., Temozolomide) | -5.7 |

| Acarbose (anti-diabetic drug) | -7.4 |

Case Studies

A notable case study involved the administration of this compound in a controlled laboratory setting where its effects on cancer cell lines were meticulously documented over several weeks. The study demonstrated a consistent decrease in cell viability correlating with increased concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。